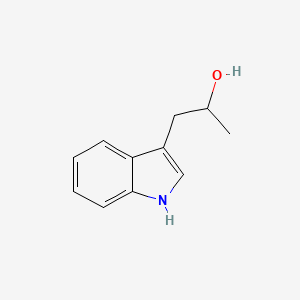

1-(1h-Indol-3-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

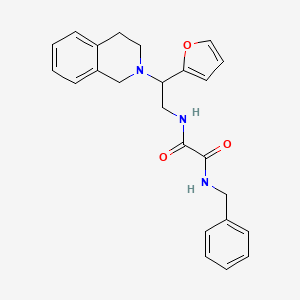

1-(1H-indol-3-yl)propan-2-ol is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Synthesis Analysis

The synthesis of 1-(1H-indol-3-yl)propan-2-ol involves several steps. For example, one study describes the purification of a residue by silica gel column chromatography to generate a product with a yield of 58% .Molecular Structure Analysis

The molecular structure of 1-(1H-indol-3-yl)propan-2-ol can be represented by the linear formula C11H13NO . The compound has a molecular weight of 222.240 Da and a monoisotopic mass of 222.100449 Da .Chemical Reactions Analysis

In a study, 1-(1H-indol-3-yl)propan-2-ol was used as a precursor for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties . The newly synthesized compounds interacted with the active site region of target enzymes through hydrogen bonds and pi-stacked interactions .Aplicaciones Científicas De Investigación

Antifungal Applications

1-(1H-Indol-3-yl)propan-2-ol: derivatives have shown promising results as antifungal agents. A study highlighted the compound’s efficacy against various strains of Candida spp. and Aspergillus niger . These derivatives, particularly compounds 3b, 3c, and 3e, exhibited fungicidal activity at concentrations between 0.250 and 1 mg/mL. The potential for these compounds to be developed into topical treatments for fungal infections is significant, especially considering the synergistic effects observed when combined with commercial antifungals like fluconazole and caspofungin .

Tyrosinase Inhibition

The same set of derivatives has been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This has implications for conditions like hyperpigmentation and could lead to the development of novel skin-lightening agents. One derivative, in particular, showed an inhibition of microbial tyrosinase by approximately 28% at a concentration of 0.250 mg/mL .

Synthetic Chemistry

In synthetic chemistry, 1-(1H-Indol-3-yl)propan-2-ol is a valuable intermediate. The total synthesis of related compounds has been reported, which are of interest due to their presence in natural products with significant biological activities. These synthetic routes are crucial for developing pharmaceutical agents, highlighting the compound’s importance in medicinal chemistry .

Pro-Inflammatory Cytokine Expression

Research has indicated that derivatives of 1-(1H-Indol-3-yl)propan-2-ol can augment pro-inflammatory cytokine expression in human cells. This suggests potential applications in immunology, where modulation of cytokine expression is crucial for understanding and treating inflammatory diseases .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities. These properties are comparable to known drugs like indomethacin and celecoxib, indicating the potential for these compounds to be developed into new therapeutic agents for pain and inflammation management .

Structure-Activity Relationship (SAR) Studies

1-(1H-Indol-3-yl)propan-2-ol: and its derivatives are subjects of SAR studies, which are essential for understanding the relationship between the chemical structure of a compound and its biological activity. These studies contribute to the design of new drugs with optimized efficacy and reduced side effects .

Mecanismo De Acción

Target of Action

The primary targets of 1-(1h-Indol-3-yl)propan-2-ol are the Bcl-2 family proteins . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. The compound has been shown to have a strong binding affinity for these proteins, particularly Bcl-2 and Mcl-1 .

Mode of Action

1-(1h-Indol-3-yl)propan-2-ol interacts with its targets, the Bcl-2 family proteins, by binding to their active pockets . This binding is facilitated by Van der Waals forces and hydrogen bonds . The interaction inhibits the function of these proteins, thereby promoting apoptosis in cancer cells .

Biochemical Pathways

The compound affects the apoptosis pathway, which is a critical process in the regulation of cell survival and death. By inhibiting Bcl-2 and Mcl-1 proteins, 1-(1h-Indol-3-yl)propan-2-ol disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption triggers the activation of downstream effector proteins, leading to the initiation of apoptosis.

Pharmacokinetics

The compound’s molecular weight of 17523 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 1-(1h-Indol-3-yl)propan-2-ol’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting Bcl-2 and Mcl-1 proteins, the compound triggers a cascade of events leading to cell death. This effect could potentially be harnessed for the development of new anticancer therapies .

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMVNHWZTQYNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1h-Indol-3-yl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)

![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)

![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)

![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)

![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)

![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)

![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)